
5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride
Overview
Description
5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O and its molecular weight is 242.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine core substituted with a piperidine moiety. This structural arrangement is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 40 |
Pseudomonas aeruginosa | 30 |
These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents, particularly against resistant bacterial strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies demonstrate its antiproliferative activity against various cancer cell lines, including breast and ovarian cancer cells. The IC50 values ranged from 19.9 µM to 75.3 µM, indicating significant activity compared to noncancerous human mesenchymal stem cells.
Table 2 summarizes the IC50 values for different cancer cell lines:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 19.9 |
MDA-MB-231 (Breast) | 75.3 |
OVCAR-3 (Ovarian) | 45.0 |
These findings highlight the compound's potential as a therapeutic agent in oncology.
The mechanism by which this compound exerts its biological effects involves several interactions at the molecular level:
- Hydrophobic Interactions : The piperidine moiety can form stable hydrophobic interactions with enzyme catalytic pockets.
- π-π Stacking : The pyridine ring can participate in π-π stacking interactions, modulating enzyme or receptor activity.
- Target Engagement : The compound may selectively bind to specific receptors or enzymes, altering their function and influencing cellular pathways involved in proliferation and survival.
Case Studies
Recent studies have focused on optimizing the pharmacological profile of this compound:
- Antimicrobial Efficacy : A study demonstrated that modifications to the piperidine structure could enhance antimicrobial potency, suggesting avenues for derivative synthesis aimed at improving efficacy against resistant strains.
- Cancer Cell Line Studies : In vitro studies indicated that combinations of this compound with established chemotherapeutics could lead to synergistic effects, enhancing overall cytotoxicity against cancer cells while minimizing toxicity to normal cells.
Properties
IUPAC Name |
5-methyl-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-10-4-5-12(14-7-10)15-9-11-3-2-6-13-8-11;/h4-5,7,11,13H,2-3,6,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVUXAVWUHNEFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671493 | |
Record name | 5-Methyl-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185308-79-5 | |
Record name | 5-Methyl-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.